molecular formula C13H10BrNO2S B14915498 (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone

Cat. No.: B14915498
M. Wt: 324.19 g/mol
InChI Key: CZPOTRCXXVJNEC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone is a complex organic compound with a molecular formula of C13H10BrNO2S This compound is characterized by the presence of a bromofuran ring and a benzo-thiazine moiety, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the formation of the benzo-thiazine ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)methanone: Similar in structure but with an oxazine ring instead of a thiazine ring.

    (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiadiazine-4-yl)methanone: Contains a thiadiazine ring, offering different chemical properties.

Uniqueness

The uniqueness of (5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone lies in its specific combination of a bromofuran ring and a benzo-thiazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

(5-bromofuran-2-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone

InChI

InChI=1S/C13H10BrNO2S/c14-12-6-5-10(17-12)13(16)15-7-8-18-11-4-2-1-3-9(11)15/h1-6H,7-8H2

InChI Key

CZPOTRCXXVJNEC-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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